molecular formula C18H18ClN3OS2 B2609514 (5-Chlorothiophen-2-yl)(4-(5,7-dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)methanone CAS No. 897482-75-6

(5-Chlorothiophen-2-yl)(4-(5,7-dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)methanone

Cat. No.: B2609514
CAS No.: 897482-75-6
M. Wt: 391.93
InChI Key: XYUSZWGITBFDHL-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound would be complex due to the presence of multiple functional groups including a chlorothiophene, a dimethylbenzothiazole, and a piperazine ring. The exact structure would need to be determined through methods such as X-ray crystallography or NMR spectroscopy .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the specific conditions and reagents used. Given the presence of reactive groups such as the chlorothiophene and piperazine ring, it could potentially undergo a variety of reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. Factors such as its polarity, solubility, stability, and reactivity would need to be determined experimentally .

Scientific Research Applications

Synthesis and Characterization

Research in synthetic chemistry has led to the development of compounds with similar structures, emphasizing their synthesis, characterization, and potential for further chemical modifications. For instance, novel compounds have been synthesized and characterized using various techniques, including UV, IR, NMR, and mass spectrometry, focusing on structural optimization and understanding the influence of different substituents on the molecule's properties (Shahana & Yardily, 2020).

Antimicrobial Activity

Several studies have reported the synthesis of new chemical entities with potential antimicrobial properties. Compounds bearing thiophene and piperazine units have been synthesized and tested for their in vitro antimicrobial activity against various strains of bacteria and fungi, showing variable and modest activity (Patel, Agravat, & Shaikh, 2011).

Molecular Docking and Biological Activity

Molecular docking studies are crucial for understanding the interaction between synthesized compounds and biological targets. Such studies help in elucidating the antibacterial activity of compounds and provide insights into their potential mechanism of action. Research in this area includes the evaluation of novel synthesized compounds for their ability to bind to specific receptors or enzymes, thereby indicating their potential as therapeutic agents (Shahana & Yardily, 2020).

Anti-inflammatory and Analgesic Agents

Compounds derived from similar chemical structures have been explored for their anti-inflammatory and analgesic properties. Novel heterocyclic compounds have been synthesized and evaluated for their activity as cyclooxygenase inhibitors, showing significant potential as analgesic and anti-inflammatory agents (Abu‐Hashem, Al-Hussain, & Zaki, 2020).

Antipsychotic Activity

Research into the central nervous system (CNS) depressant and potential antipsychotic effects of compounds featuring similar structural motifs has been conducted. This includes the synthesis and evaluation of novel compounds demonstrating CNS depressant activity, potential anticonvulsant properties, and low acute toxicity. Selected compounds have shown potential antipsychotic effects, further highlighting the broad spectrum of pharmacological activities associated with such chemical structures (Butler, Wise, & Dewald, 1984).

Mechanism of Action

Future Directions

The future directions for research on this compound would depend on its intended use. If it is being studied as a potential drug, future research could involve further testing of its biological activity, toxicity, and pharmacokinetics .

Properties

IUPAC Name

(5-chlorothiophen-2-yl)-[4-(5,7-dimethyl-1,3-benzothiazol-2-yl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18ClN3OS2/c1-11-9-12(2)16-13(10-11)20-18(25-16)22-7-5-21(6-8-22)17(23)14-3-4-15(19)24-14/h3-4,9-10H,5-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYUSZWGITBFDHL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C(=C1)N=C(S2)N3CCN(CC3)C(=O)C4=CC=C(S4)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18ClN3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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